N'-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide
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Overview
Description
N’-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide is a complex organic compound known for its unique structural properties This compound is characterized by the presence of multiple aromatic rings and pyrrole groups, which contribute to its stability and reactivity
Preparation Methods
The synthesis of N’-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide typically involves a multi-step process The initial step often includes the formation of the pyrrole rings through a condensation reaction between an aldehyde and an amineThe final step includes the formation of the hydrazide linkage through a reaction with hydrazine derivatives under controlled conditions .
Chemical Reactions Analysis
N’-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N’-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to the desired biological effect. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
N’-[(E)-[1-(4-Bromophenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide can be compared with other similar compounds, such as:
N’-[(E)-1-(4-Bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide: This compound shares a similar hydrazide linkage but differs in the presence of benzimidazole and sulfanyl groups.
1-(4-Bromophenyl)naphthalene: This compound has a similar bromophenyl group but lacks the pyrrole and hydrazide functionalities.
Properties
Molecular Formula |
C36H29BrN4O |
---|---|
Molecular Weight |
613.5 g/mol |
IUPAC Name |
N-[(E)-[1-(4-bromophenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]-3-(2,5-dimethylpyrrol-1-yl)benzamide |
InChI |
InChI=1S/C36H29BrN4O/c1-25-16-17-26(2)40(25)33-15-9-14-29(22-33)36(42)39-38-24-30-23-34(27-10-5-3-6-11-27)41(32-20-18-31(37)19-21-32)35(30)28-12-7-4-8-13-28/h3-24H,1-2H3,(H,39,42)/b38-24+ |
InChI Key |
XPUVJAKBBZEINI-RQXXSLPSSA-N |
Isomeric SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)N/N=C/C3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=CC=C6)C |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)NN=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=CC=C6)C |
Origin of Product |
United States |
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